N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, highlighting their potential in redox biology and as antioxidant agents. The study underscores the impact of hydrogen bonding on the self-assembly processes of these complexes, which could be leveraged in designing novel coordination compounds with desired properties (Chkirate et al., 2019).
Potential Antipsychotic Agents
Another line of research explores the therapeutic applications of pyrazole-acetamide derivatives. For instance, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were studied for their antipsychotic-like profile in behavioral animal tests. These compounds, unlike traditional antipsychotic agents, do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy. This research opens new avenues for developing antipsychotic drugs with potentially fewer side effects and different pharmacodynamic profiles (Wise et al., 1987).
Herbicidal and Fungicidal Activities
The herbicidal and fungicidal properties of chloroacetamide derivatives, including those related to pyrazole-acetamide, have been explored. Compounds like alachlor and metazachlor, which feature pyrazol-1-ylmethyl acetamide motifs, are used to control a wide range of annual grasses and broad-leaved weeds in various crops. This indicates the potential of pyrazole-acetamide derivatives in agricultural chemistry for the development of new herbicides and fungicides (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-4-6-15(9-12)11-16(20)17-7-8-19-14(3)10-13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLHAZWRQFUKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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